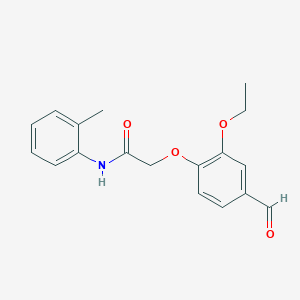

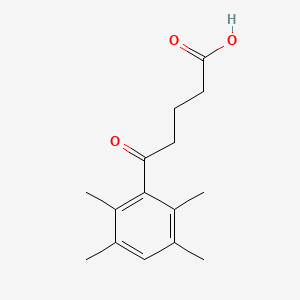

2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is a chemical entity that can be synthesized and characterized for various applications, including potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate amine with an acyl chloride or an acid anhydride in the presence of a base. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol with N,N-dimethylformamide (DMF) as the solvent and anhydrous potassium carbonate as the base . The reaction conditions were optimized to achieve a high yield of the desired product. Similarly, the synthesis of 2-(2-formylphenoxy)acetamide was achieved through a solution growth technique, indicating the possibility of tailoring the synthesis process for related compounds .

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of N-methyl-2-(4-phenoxyphenoxy)acetamide was confirmed by IR, MS, and 1H NMR . Additionally, the crystal structure of related compounds can be determined by X-ray crystallography, as demonstrated for 2-(2-formylphenoxy)acetamide .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of a formyl group, as in 2-(2-formylphenoxy)acetamide, suggests the potential for reactions such as nucleophilic addition or condensation with amines . The substitution patterns on the phenyl rings can also influence the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as observed in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, can affect the solubility and melting points of these compounds . The electronic properties, such as hardness, softness, and charge distribution, can be investigated using density functional theory (DFT) calculations, providing insights into the reactivity of the compound .

科学的研究の応用

Chemoselective Acetylation for Antimalarial Drug Synthesis

Research by Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study emphasized the optimization of the process using immobilized lipase, showcasing the compound's relevance in drug synthesis strategies. The findings suggest potential pathways for synthesizing related compounds, including 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide, for pharmaceutical applications (Magadum & Yadav, 2018).

Environmental and Toxicological Studies

Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study provides insight into the environmental and toxicological aspects of similar compounds, highlighting the importance of understanding the metabolic pathways and potential risks associated with the use of such chemicals in agriculture (Coleman et al., 2000).

Herbicide Radiosynthesis and Metabolism

Latli and Casida (1995) conducted a study on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, providing valuable data on the synthesis and metabolic studies of herbicides. This research is crucial for developing safer and more effective agricultural chemicals, including those structurally related to 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide (Latli & Casida, 1995).

Synthesis and Evaluation of Novel Compounds

Arafat et al. (2022) explored the synthesis of new compounds bearing the N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety for potential applications in various fields, including medicinal chemistry. Such studies underscore the ongoing interest in developing new chemical entities with improved properties and applications (Arafat et al., 2022).

Pharmacological and Herbicidal Activity Studies

Rani et al. (2016) conducted pharmacological assessments of novel acetamide derivatives, highlighting their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research demonstrates the broad spectrum of applications for compounds with the acetamide group, suggesting areas for further investigation into their efficacy and mechanisms of action (Rani et al., 2016).

特性

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-22-17-10-14(11-20)8-9-16(17)23-12-18(21)19-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFYVYMGVARZGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001201453 |

Source

|

| Record name | 2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | |

CAS RN |

247592-68-3 |

Source

|

| Record name | 2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247592-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)

![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)